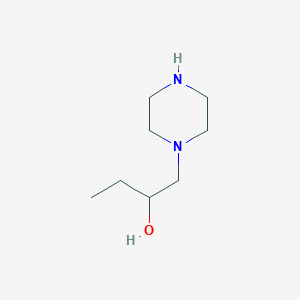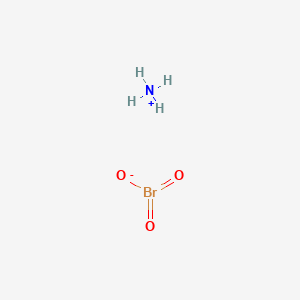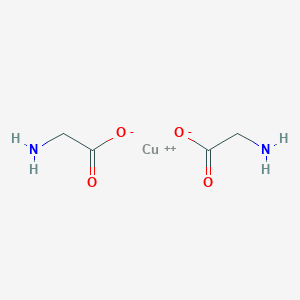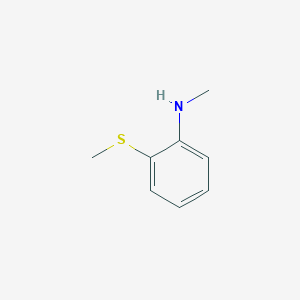
N-Methyl-2-(methylsulfanyl)anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS. It is characterized by the presence of a methyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: N-methyl-2-(methylsulfanyl)aniline is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
N-methyl-2-(methylsulfanyl)aniline is a chemical compound with the formula C8H11NS
Mode of Action
It’s known that anilines and their derivatives can undergo various chemical reactions, including methylation . In the case of N-methyl-2-(methylsulfanyl)aniline, it might interact with its targets through similar mechanisms, leading to changes in the biochemical processes of the system.
Biochemical Pathways
Anilines and their derivatives are known to be involved in a wide range of biochemical processes, including the methylation of anilines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-methyl-2-(methylsulfanyl)aniline can be synthesized through several methods. One common approach involves the methylation of 2-(methylsulfanyl)aniline using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of N-methyl-2-(methylsulfanyl)aniline.
Industrial Production Methods: In an industrial setting, the production of N-methyl-2-(methylsulfanyl)aniline may involve the use of more efficient and scalable methods. For instance, the methylation process can be catalyzed by cyclometalated ruthenium complexes, which allow for selective N-methylation of anilines using methanol under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: N-methyl-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
- N-methyl-2-(methylsulfanyl)benzamide
- N-methyl-2-(methylsulfanyl)phenylamine
- N-methyl-2-(methylsulfanyl)phenylacetamide
Comparison: N-methyl-2-(methylsulfanyl)aniline is unique due to its specific structural features, such as the presence of both a methyl group on the nitrogen atom and a methylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methylsulfanyl group can enhance the compound’s nucleophilicity and influence its behavior in electrophilic substitution reactions .
Eigenschaften
IUPAC Name |
N-methyl-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACLFTSARPNRHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507555 |
Source


|
| Record name | N-Methyl-2-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13372-62-8 |
Source


|
| Record name | N-Methyl-2-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
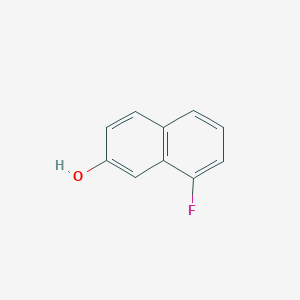
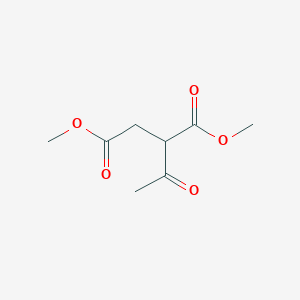

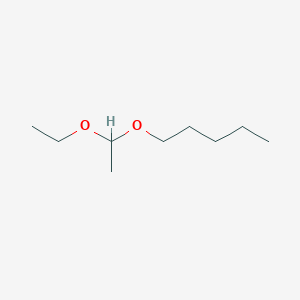

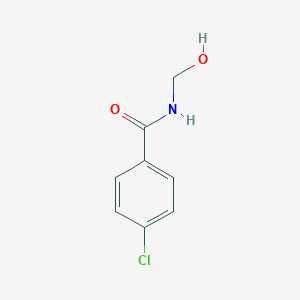
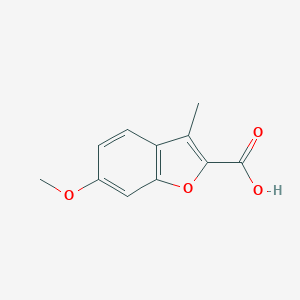
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)

